molecular formula C19H19N3O2 B2942140 N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1030125-97-3

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2942140
CAS No.: 1030125-97-3
M. Wt: 321.38
InChI Key: AEKFTSJXELGJNM-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core and a substituted benzyl group. This compound is structurally designed to modulate biological targets such as enzymes or receptors, though specific therapeutic applications require further validation.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)11-20-18(23)12-24-19-16-5-3-4-6-17(16)21-14(2)22-19/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFTSJXELGJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the quinazoline ring and the acetamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted acetamide compounds.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring and acetamide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring, quinazoline modifications, or acetamide linker variations. These differences influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Molecular Formula Key Substituents Reported Activity/Properties References
N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide (Target) C₁₉H₁₉N₃O₂ 4-methylbenzyl, 2-methylquinazoline Not explicitly reported (structural focus) [15, 18]
N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₇H₁₄ClN₃O₂ 3-chlorophenyl, 2-methylquinazoline Screening compound (biological assays) [19]
N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide C₁₉H₁₉N₃O₂ 2-ethylphenyl, 2-methylquinazoline Structural analog (no activity data) [15]
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide C₁₈H₁₈N₄O₂ Ethylamino, 4-oxo-quinazoline Anti-inflammatory (surpasses Diclofenac) [8]
N-(4-chloro-2-methylphenyl)-2-[[4-oxo-3-(prop-2-en-1-yl)quinazolin-2-yl]sulfanyl]acetamide C₂₀H₁₈ClN₃O₂S 4-chloro-2-methylphenyl, sulfanyl linker Structural diversity (no activity data) [4]

Key Observations :

Replacement of the benzyl group with a 4-oxo-quinazoline system (C₁₈H₁₈N₄O₂) enhances anti-inflammatory activity, possibly due to hydrogen bonding with cyclooxygenase isoforms.

Quinazoline Modifications :

  • The 2-methylquinazoline group in the target compound may improve metabolic stability compared to 4-oxo-quinazoline derivatives, which are prone to oxidation.
  • Sulfanyl-linked analogs (e.g., C₂₀H₁₈ClN₃O₂S) exhibit divergent pharmacokinetic profiles due to the thioether group’s polarity.

Acetamide Linker Flexibility: The target compound’s ether oxygen in the acetamide linker (vs. sulfanyl or amino groups) balances lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity

N-[(4-methylphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the 4-methylphenyl and 2-methyl groups enhances its potential as a therapeutic agent. The structure can be represented as follows:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Ras-Sos Interaction : This compound has been shown to selectively inhibit the interaction between Ras and Sos proteins, which is critical in the signaling pathways that lead to cell proliferation and survival in various cancers .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Some derivatives exhibit affinity towards EGFR, which plays a crucial role in the development of skin-related toxicities in cancer therapies. However, specific compounds can target pathways without significantly affecting EGFR, thereby reducing side effects .
  • Impact on Cancer Cell Lines : Studies have demonstrated that this class of compounds can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
Ras-Sos Interaction InhibitionReduces cell proliferation
Apoptosis InductionPromotes programmed cell death in cancer cells
EGFR AffinityModulates skin toxicity
Aquatic ToxicityVery toxic to aquatic life

Case Studies and Research Findings

  • Cancer Treatment Efficacy : In a study involving various human cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against lung and colorectal cancer cells. The mechanism was linked to the inhibition of key signaling pathways associated with tumor growth .
  • Toxicological Assessments : Toxicological evaluations revealed that while the compound is effective against cancer cells, it poses risks to aquatic ecosystems, highlighting the need for careful environmental considerations during pharmaceutical development .
  • Pharmacological Studies : Comprehensive pharmacological studies have indicated that modifications to the quinazoline structure can enhance selectivity and reduce off-target effects, making it a promising candidate for further development in targeted therapies .

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